molecular formula C11H12O4 B8768818 7,8-Dihydroxy-2,2-dimethylchroman-4-one

7,8-Dihydroxy-2,2-dimethylchroman-4-one

Cat. No.: B8768818
M. Wt: 208.21 g/mol
InChI Key: DJECUODSBNGSIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-Dihydroxy-2,2-dimethylchroman-4-one is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . It is a derivative of the chroman-4-one scaffold, a privileged structure in medicinal chemistry known for its wide range of pharmacological activities . Chroman-4-one analogs have been identified as key scaffolds in the development of novel bioactive compounds and are investigated for diverse biological activities, including potential anticancer, antimicrobial, and antioxidant effects . As a building block for chemical synthesis, this compound offers researchers opportunities to explore new chemical space and develop leads for various therapeutic areas. The product is subject to cold-chain transportation to ensure stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the scientific literature for the most current studies on the potential applications and mechanisms of action of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

7,8-dihydroxy-2,2-dimethyl-3H-chromen-4-one

InChI

InChI=1S/C11H12O4/c1-11(2)5-8(13)6-3-4-7(12)9(14)10(6)15-11/h3-4,12,14H,5H2,1-2H3

InChI Key

DJECUODSBNGSIT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(O1)C(=C(C=C2)O)O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 7,8 Dihydroxy 2,2 Dimethylchroman 4 One and Its Analogues

Established Synthetic Pathways for Dihydroxychromanones

Intermolecular Michael Addition–Cyclization Approaches

One effective strategy for the synthesis of 2,2-dimethylchromanones involves a tandem Michael condensation and cyclodehydration sequence. This approach typically utilizes electron-rich phenols and α,β-unsaturated acids or their derivatives. The combination of Michael condensation and subsequent cyclodehydration with polyphosphoric acid has been shown to produce alkoxy-2,2-dimethylchromanones in nearly quantitative yields. researchgate.net These chromanones can then be further processed to yield the desired dihydroxy compounds.

Friedel-Crafts Acylation and Subsequent Cyclization Strategies

Friedel-Crafts acylation is a powerful tool for the formation of aryl ketones and can be effectively employed in the synthesis of chromanones. This method involves the reaction of a phenol (B47542) with an appropriate acylating agent in the presence of a Lewis acid catalyst. In the context of dihydroxy-2,2-dimethylchromanones, a common approach is the reaction of a polyhydroxylated benzene (B151609) derivative, such as pyrogallol, with 3,3-dimethylacrylic acid.

The reaction is typically carried out in the presence of a strong acid catalyst system, such as methanesulfonic acid and phosphorus pentoxide. researchgate.net This combination facilitates the initial Friedel-Crafts acylation of the aromatic ring, followed by an intramolecular cyclization to form the chromanone ring. The regioselectivity of the initial acylation is a critical factor and is influenced by the substitution pattern of the starting phenol.

Starting PhenolAcylating AgentCatalyst SystemProduct
Resorcinols3,3-dimethylacrylic acidMethanesulfonic acid / Phosphorus pentoxide2,2-dimethyl-5-hydroxychroman-4-ones and/or 2,2-dimethyl-7-hydroxychroman-4-ones

This table illustrates a representative Friedel-Crafts acylation approach to hydroxychromanones.

Condensation Reactions of Phenols with Acrylic Acid Derivatives

The direct condensation of phenols with acrylic acid derivatives provides a straightforward route to chromanones. An efficient synthesis of 2,2-dimethylchromenes, which can be precursors to chromanones, has been developed using this methodology. The reaction of electron-rich phenols with 3,3-dimethylacrylic acid or trans-crotonic acid in boiling toluene, catalyzed by bismuth(III) triflate, yields 4-chromanones. researchgate.net This method is also applicable to the corresponding aryl esters of these acids under the same conditions.

Another variation of this approach involves the condensation of a phenol with β-hydroxyisovaleric acid in the presence of boron fluoride-etherate. researchgate.net This method provides a direct route to the 2,2-dimethylchromanone skeleton.

Cyclodehydration Methods

Cyclodehydration reactions are a key step in many chromanone syntheses, often following an initial acylation or condensation step. Polyphosphoric acid is a commonly used reagent for effecting the cyclodehydration of the intermediate to form the final chromanone ring. researchgate.net This method is particularly effective in the synthesis of 2,2-dimethylchromenes from the corresponding chromanones, which are formed via a Michael condensation and cyclodehydration sequence. researchgate.net

Regioselective Synthesis and Functionalization

Following the construction of the dihydroxychromanone core, the selective functionalization of the hydroxyl groups is crucial for the synthesis of specific analogues and for structure-activity relationship studies.

Regioselective O-Alkylation of Hydroxyl Groups

The presence of multiple hydroxyl groups on the aromatic ring of dihydroxychromanones necessitates regioselective alkylation to achieve specific substitution patterns. The differential reactivity of the hydroxyl groups can be exploited to direct alkylation to a particular position.

For instance, in the synthesis of analogues of the natural precocenes, the regioselective O-alkylation of 6-chloro- and 6-tert-butyl-7,8-dihydroxy-2,2-dimethyl-4-chromanones has been described. researchgate.net This demonstrates that selective functionalization of the 7- and 8-hydroxyl groups is achievable. The choice of base and alkylating agent, as well as the reaction conditions, can influence the site of alkylation.

In a related context, a cesium bicarbonate-mediated alkylation of 2,4-dihydroxybenzaldehyde (B120756) and 2,4-dihydroxyacetophenone has been shown to generate 4-alkylated products with excellent regioselectivity. nih.gov This suggests that for dihydroxychromanone systems, careful selection of the base can favor alkylation at one hydroxyl group over another, potentially due to differences in acidity or steric hindrance.

SubstrateAlkylating AgentBaseSolventProduct
2,4-dihydroxybenzaldehydeAlkyl halidesCesium bicarbonateAcetonitrile4-Alkoxy-2-hydroxybenzaldehydes
2,4-dihydroxyacetophenoneAlkyl halidesCesium bicarbonateAcetonitrile4-Alkoxy-2-hydroxyacetophenones

This table presents a method for regioselective alkylation of dihydroxy aromatic compounds, which is analogous to the functionalization of dihydroxychromanones.

Suzuki–Miyaura Coupling for Aryl-Substituted Chromanones

The Suzuki–Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide in the presence of a palladium catalyst and a base. ajgreenchem.comyoutube.com This reaction is widely employed for the synthesis of biaryls, vinylarenes, and polyolefins, and its utility has been extended to the preparation of aryl-substituted heterocyclic compounds. youtube.comresearchgate.net The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

While direct examples of Suzuki-Miyaura coupling specifically on 7,8-dihydroxy-2,2-dimethylchroman-4-one are not extensively documented in the reviewed literature, the principles of this reaction are broadly applicable to halo-substituted chromanones. The synthesis of aryl-substituted chromanones via this method would typically involve the coupling of a halogenated chromanone precursor with an appropriate arylboronic acid. For instance, a bromo- or iodo-substituted this compound could serve as the electrophilic partner in the coupling reaction.

The reaction conditions for such a transformation would need to be carefully optimized, with key parameters including the choice of palladium catalyst, ligand, base, and solvent. nih.gov Common catalysts for Suzuki-Miyaura reactions include palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), often in combination with phosphine (B1218219) ligands that stabilize the palladium center and facilitate the catalytic cycle. researchgate.netcolab.ws The choice of base is also critical, with carbonates, phosphates, and hydroxides being frequently used to activate the organoboron species. youtube.comnih.gov Aqueous solvent systems are often employed, which aligns with the principles of green chemistry. researchgate.net

A study on the Suzuki-Miyaura cross-coupling of 2-iodocycloenones with arylboronic acids catalyzed by a recyclable Pd(0)/C catalyst demonstrates the feasibility of this reaction on a scaffold similar to the chromanone core. organic-chemistry.org This research highlights the potential for using heterogeneous catalysts, which offer advantages in terms of catalyst recovery and reuse. organic-chemistry.org The reaction proceeds under mild conditions and tolerates a range of functional groups, suggesting that a similar approach could be successfully applied to the synthesis of aryl-substituted chromanones. organic-chemistry.org

Advanced Synthetic Techniques and Process Optimization

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. nih.govnih.gov This technology utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy, resulting in rapid and uniform heating of the reaction mixture. nih.govmdpi.com

In the context of chromanone synthesis, microwave irradiation has been successfully employed to drive various reactions. For instance, the Pechmann condensation, a classic method for synthesizing coumarins (which are structurally related to chromanones), has been significantly improved through the use of microwave assistance. researchgate.net One study demonstrated the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol (B1680541) and ethyl acetoacetate (B1235776) under microwave irradiation, achieving a 55.25% yield in just 260 seconds. researchgate.net

More directly relevant is the microwave-assisted synthesis of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols and 3,3-dimethylacrylic acid. researchgate.net This research highlights the differences in reactivity between microwave-assisted reactions and those carried out under conventional heating, with the former often favoring the kinetic product. researchgate.net The use of microwave irradiation can thus provide a degree of selectivity in the synthesis of chromanone derivatives.

The benefits of microwave-assisted synthesis extend to multicomponent reactions for the preparation of chromene derivatives, which can be precursors to chromanones. ajgreenchem.com A solvent-free, microwave-assisted, three-component reaction of aromatic aldehydes, malononitrile, and a naphthol derivative using a magnetic catalyst was shown to be a green and efficient method for the synthesis of 2-amino-4H-chromenes. ajgreenchem.com This approach offers advantages such as mild reaction conditions, short reaction times, and easy catalyst recovery. ajgreenchem.com

Furthermore, microwave irradiation has been utilized in the synthesis of dihydropyridones from curcumin, a natural product containing a phenolic structure that can be conceptually related to the resorcinol moiety in the synthesis of this compound. nih.govresearchgate.net These examples collectively underscore the potential of microwave-assisted protocols to significantly enhance the efficiency and sustainability of synthetic routes to chromanones and their analogues.

Reaction TypeReactantsProductCatalyst/ConditionsYieldTimeReference
Pechmann CondensationResorcinol, Ethyl acetoacetate7-Hydroxy-4-methylcoumarinSnCl2·2H2O, Microwave (800W)55.25%260 s researchgate.net
Chromanone Synthesis5-Alkyl-resorcinols, 3,3-Dimethylacrylic acid2,2-Dimethylchroman-4-onesMicrowave-- researchgate.net
Multicomponent ReactionAromatic aldehyde, Malononitrile, Naphthol2-Amino-4H-chromeneFeTiO3, Microwave, Solvent-freeExcellentShort ajgreenchem.com
Dihydropyridone SynthesisCurcumin, Primary aminesDihydropyridonesMontmorillonite K-10, Microwave17-28%120 s nih.gov

Asymmetric Synthesis and Stereochemical Control of Chromanones

The synthesis of enantiomerically pure chromanones is of significant interest due to the prevalence of chiral chromanone scaffolds in biologically active natural products. nih.govnih.gov Various asymmetric synthetic strategies have been developed to control the stereochemistry at the C2 and C3 positions of the chromanone ring.

One prominent approach is the use of organocatalysis. A diastereoselective organocatalytic aldol/oxa-Michael reaction has been developed for the synthesis of 2,3-ring-substituted chromanones. lookchem.com This method provides a route to fused-ring chromanones from acyclic precursors. lookchem.com

Palladium-catalyzed asymmetric conjugate addition reactions have also proven effective for the enantioselective synthesis of chromanones with tetrasubstituted stereocenters at the C2 position. nih.gov In one study, the use of chiral pyridine-dihydroisoquinoline (PyDHIQ) ligands in combination with a palladium catalyst enabled the conjugate addition of arylboronic acids to 2-substituted chromones, affording the desired products in good yields and with excellent enantioselectivities (up to 99% ee). nih.gov

Intramolecular Michael additions catalyzed by chiral guanidines have been employed for the asymmetric construction of 2,2-disubstituted chroman skeletons. clockss.org This method has been applied to the synthesis of the vitamin E core, demonstrating its utility in the preparation of complex natural products. clockss.org

Asymmetric reductions of chromones to chromanones represent another viable strategy. nih.gov However, this approach can be challenging due to the potential for over-reduction to the corresponding chromanol or chromane. nih.gov Nevertheless, successful asymmetric reductions have been reported using rhodium and iridium catalysts with chiral ligands. nih.gov

The vinylogous conjugate addition of butenolide to 2-ester substituted chromones, catalyzed by a chiral N,N'-dioxide/Sc(III) complex, provides a direct route to chiral chromanone lactones with high diastereoselectivity and enantioselectivity. rsc.org This method has been applied to the synthesis of natural products such as blennolide C and gonytolide C. rsc.org

Furthermore, decarboxylative Michael reactions between α-substituted azlactones and chromone-3-carboxylic acids have been developed to synthesize chromanones bearing an azlactone moiety, which can be further transformed into α,α-disubstituted α-amino acid derivatives. mdpi.com

Asymmetric MethodReactantsProductCatalyst/LigandEnantioselectivity (ee)Reference
Conjugate Addition2-Substituted chromone, Arylboronic acidC2-Tetrasubstituted chromanonePd(II) / Chiral PyDHIQup to 99% nih.gov
Intramolecular Michael AdditionPhenol with (Z)-α,β-unsaturated ester2,2-Disubstituted chromanChiral Guanidine (Chiba-G)up to 81% clockss.org
Vinylogous Conjugate Addition2-Ester substituted chromone, ButenolideChromanone lactoneChiral N,N'-dioxide/Sc(III)up to 99% rsc.org
Asymmetric ReductionChromoneChromanoneRhodium or Iridium / Chiral ligandEnantio-enriched nih.gov
Decarboxylative Michael Reactionα-Substituted azlactone, Chromone-3-carboxylic acidChromanone with azlactone-- mdpi.com

Theoretical Computational Studies in Synthetic Chemistry

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for elucidating reaction mechanisms, predicting the stability of intermediates and transition states, and understanding the factors that control reactivity and selectivity. rsc.orgresearchgate.net By providing detailed energetic and structural information about a reaction pathway, DFT calculations can complement experimental studies and guide the design of new synthetic methodologies.

In the context of the Suzuki-Miyaura coupling, DFT studies have been instrumental in refining our understanding of the catalytic cycle. rsc.org Computational investigations have explored the energetics of the oxidative addition, transmetalation, and reductive elimination steps, providing insights into the role of the base, ligands, and solvent in the reaction. nih.govresearchgate.netnih.gov For example, DFT calculations have been used to compare the two main proposed mechanisms for the transmetalation step: one in which the base first activates the palladium complex, and another where it first interacts with the organoboronic acid. nih.gov These studies generally support the latter pathway, where the formation of a boronate species precedes the transfer of the organic group to the palladium center. nih.gov

DFT calculations have also been applied to understand the mechanisms of reactions involved in the synthesis of chromanone-related structures. For instance, the mechanism of the cyclization of 2-hydroxy chalcones to flavanones, a reaction analogous to the cyclization step in some chromanone syntheses, has been investigated using DFT. rsc.org These studies can reveal the stepwise nature of the reaction, involving protonation, cyclization, and tautomerization, and identify the rate-determining step.

Furthermore, DFT can be used to rationalize the stereochemical outcomes of asymmetric reactions. By modeling the transition states leading to different stereoisomers, it is possible to understand the origins of enantioselectivity and diastereoselectivity in catalytic asymmetric syntheses of chromanones. For example, in the organocatalytic aldol/oxa-Michael reaction for the synthesis of substituted chromanones, quantum chemical calculations were used to explain an unexpected kinetic anti-Saytzeff elimination. lookchem.com

Natural Occurrence and Biosynthetic Pathways of Chromanone Derivatives

Identification and Isolation from Natural Sources

The isolation of chromanone derivatives from natural sources is a critical step in their study. The process typically involves extraction from the source material, followed by purification using various chromatographic techniques. mdpi.comuky.edu

Plants are a rich and diverse source of chromanone derivatives, particularly homoisoflavanoids and flavanones. researchgate.net

Homoisoflavanones: These compounds, characterized by a 3-benzyl-chroman-4-one structure, are considered a rare class of flavonoids. mdpi.comproquest.com They have been primarily isolated from the bulbs and rhizomes of plants belonging to families such as Asparagaceae, Fabaceae, and Liliaceae. mdpi.comproquest.comproquest.com For instance, various homoisoflavonoids including bonducellin and sappanone A have been isolated from the aerial parts of Caesalpinia pulcherrima. nih.gov The isolation process can be challenging due to the low concentrations of these compounds in plants and the presence of stereoisomers. proquest.comproquest.com

Flavanones: Flavanones are a more common class of flavonoids, with a basic 2,3-dihydroflavone structure. nih.gov They are abundantly found in citrus fruits; for example, the aglycones naringenin, hesperetin, and eriodictyol are plentiful in grapefruit, oranges, and lemons, respectively. nih.gov Flavanones are also widely distributed in other plant families, including Leguminosae, Compositae, and Rutaceae. nih.gov Bioassay-guided fractionation has been successfully used to isolate these compounds, such as eriodictyol from the bark of Afzelia africana. nih.gov

The table below summarizes examples of plant-derived chromanones.

Compound ClassCompound NamePlant SourcePlant Family
HomoisoflavanoneBrazilinCaesalpinia sappan proquest.comFabaceae
HomoisoflavanoneIntricatinolHoffmanosseggia intricata proquest.comFabaceae
HomoisoflavanoneMethylodoratumanone APolygonatum odoratum mdpi.comAsparagaceae
FlavanoneEriodictyolAfzelia africana nih.govLeguminosae
Flavanone5,8-dihydroxy-6,7,4′-trimethoxyflavoneCitrus sinensis usm.myRutaceae

Fungal Metabolites

Fungi, including endophytic and marine-derived species, are prolific producers of structurally diverse and biologically active secondary metabolites, including chromanone derivatives. researchgate.netnih.gov Mangrove-derived endophytic fungi, in particular, have been a focus of natural product discovery. researchgate.net For example, a new derivative named alterchromanone A was isolated from the mangrove endophytic fungus Alternaria longipes. researchgate.net

The Penicillium genus is another significant fungal source. Three new chromanone dimers, paecilins F–H, were obtained from mutant strains of Penicillium oxalicum. nih.gov In an investigation of a marine sponge-associated fungus, Penicillium erubescens, researchers isolated several previously undescribed chromone derivatives, including erubescenschromone A. nih.gov Notably, the compound Chromanone A was first isolated from an algicolous marine Penicillium species that was living as an endophyte within the green alga Ulva sp. nih.govresearchgate.net

The table below lists examples of chromanones derived from fungal sources.

Compound NameFungal SourceEnvironment
Alterchromanone AAlternaria longipes researchgate.netMangrove Endophyte
Paecilins F–HPenicillium oxalicum nih.govTerrestrial
Erubescenschromone APenicillium erubescens nih.govMarine Sponge-Associated
Chromanone APenicillium sp. nih.govMarine Algae-Associated
EugenitinCylindrocarpon sp. researchgate.netTerrestrial

Bacterial Metabolites

While plants and fungi are the most common sources, chromone derivatives have also been found in bacteria. nih.gov The occurrence of chromone glycosides has been reported from actinobacteria, though this is less frequent compared to other natural sources. nih.gov The fundamental biosynthetic pathways that produce the aromatic precursors for the chromanone skeleton are well-established in bacteria. wikipedia.orgresearchgate.net

Proposed Biosynthetic Routes to the Chromanone Skeleton

The biosynthesis of the chromanone skeleton is intricately linked to primary and secondary metabolic pathways that are fundamental to plants, fungi, and bacteria. nih.gov The core aromatic structure originates from the shikimate and phenylpropanoid pathways, which then feed into the flavonoid biosynthesis network. researchgate.netnih.govnih.gov

The journey to the chromanone skeleton begins with the shikimate pathway . This seven-step metabolic route is essential for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in microorganisms and plants. wikipedia.orgnih.gov The pathway starts with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), ultimately leading to chorismate, a key branch-point intermediate. nih.govfrontiersin.org

From chorismate, the pathway proceeds to the formation of L-phenylalanine. nih.gov Phenylalanine then enters the general phenylpropanoid pathway , which is a central route for generating a vast array of plant secondary metabolites. genome.jpnih.gov The first committed step is the deamination of phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia lyase (PAL). nih.govfrontiersin.org A series of subsequent enzymatic reactions, including hydroxylation and ligation to Coenzyme A, converts cinnamic acid into p-coumaroyl-CoA. nih.govfrontiersin.org This molecule serves as the primary building block for the flavonoid family, including chromanones. nih.gov

The formation of the characteristic C6-C3-C6 backbone of flavonoids begins with p-coumaroyl-CoA. nih.gov In the initial step of the flavonoid pathway, the enzyme chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a naringenin chalcone intermediate. frontiersin.org

This chalcone is then cyclized by the enzyme chalcone isomerase (CHI) to produce a flavanone, such as naringenin. frontiersin.org Flavanones are critical intermediates that stand at a metabolic crossroads, from which various classes of flavonoids, including flavones, flavonols, and isoflavonoids, are synthesized. nih.gov The basic chromanone skeleton is inherent to the structure of these flavanone intermediates. Homoisoflavonoids are also derived from this pathway, differing from other flavonoids by the presence of an additional carbon atom. proquest.comproquest.com The chromone motif is the central structural element in this extensive family of natural products. researchgate.net

Analytical and Characterization Methodologies in Chromanone Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of chromanones, providing detailed information about the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 2,2-dimethylchroman-4-one derivatives. mdpi.com One-dimensional (1D) techniques like ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively.

¹H NMR: In the proton NMR spectrum of a compound like 7,8-dihydroxy-2,2-dimethylchroman-4-one, distinct signals are expected. These include singlets for the two methyl groups at the C-2 position, a singlet for the methylene protons at C-3, and signals in the aromatic region corresponding to the protons on the benzene (B151609) ring. The hydroxyl protons will also produce signals, though their chemical shift can be variable.

¹³C NMR: The carbon NMR spectrum provides data on all carbon atoms in the molecule. mdpi.com Characteristic signals include a downfield signal for the carbonyl carbon (C-4), several signals in the aromatic region, and upfield signals for the quaternary C-2, the methylene C-3, and the two equivalent methyl carbons. mdpi.com Substituent effects on the chemical shifts of the aromatic carbons have been studied in detail for this class of compounds. mdpi.com

2D NMR: Two-dimensional techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to establish correlations between directly bonded protons and carbons, aiding in the unambiguous assignment of signals in complex structures.

Table 1: Expected ¹H and ¹³C NMR Data for this compound based on Analogous Structures

Atom Position Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
C-2 - ~78-80
2 x CH₃ Singlet, ~1.4-1.5 ~26-27
C-3 Singlet, ~2.7-2.8 ~48-50
C-4 - ~190-192
C-4a - ~115-120
C-5 Doublet ~115-120
C-6 Doublet ~120-125
C-7 - ~140-145
C-8 - ~145-150
C-8a - ~155-160
7-OH Broad Singlet -

Note: The table presents estimated chemical shift ranges based on data for similar chromanone structures. Actual values may vary depending on the solvent and experimental conditions.

Mass spectrometry is critical for determining the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) are soft ionization methods commonly used for polar molecules like dihydroxychromanones, often revealing the protonated molecule [M+H]⁺.

MS and ESI-MS: These techniques provide the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular weight. For this compound (C₁₁H₁₂O₄), the expected molecular weight is approximately 208.21 g/mol .

HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which allows for the determination of the elemental formula. niscpr.res.in This is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions. The structures of synthesized chromanone derivatives are routinely confirmed using HRMS. researchgate.net

Table 2: Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₁H₁₂O₄
Monoisotopic Mass 208.0736 u

UV-Vis and IR spectroscopy provide information about the electronic transitions and vibrational modes within a molecule, respectively, helping to identify key chromophores and functional groups.

UV-Vis Spectroscopy: The UV-Vis spectrum of a chromanone derivative is characterized by absorption bands arising from electronic transitions within the benzoyl chromophore. The exact position and intensity of the absorption maxima (λₘₐₓ) are influenced by the substitution pattern on the aromatic ring. researchgate.netnih.gov

IR Spectroscopy: Infrared spectroscopy is used to identify the characteristic functional groups present in the molecule. niscpr.res.inresearchgate.net For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to the hydroxyl (O-H), carbonyl (C=O), aromatic carbon-carbon (C=C), and carbon-oxygen (C-O) bonds. niscpr.res.in

Table 3: Characteristic Spectroscopic Data (UV-Vis and IR)

Technique Feature Expected Wavelength / Wavenumber
UV-Vis π → π* transitions ~250-350 nm
IR O-H stretch (hydroxyl) ~3200-3500 cm⁻¹ (broad)
IR C=O stretch (ketone) ~1650-1680 cm⁻¹
IR C=C stretch (aromatic) ~1550-1600 cm⁻¹

Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized light. nih.gov It is a powerful method for determining the absolute configuration of chiral molecules, particularly natural products like flavonoids. nih.govhebmu.edu.cn For a molecule to be ECD active, it must be chiral. Since this compound possesses a plane of symmetry and lacks a stereocenter, it is achiral and would not produce an ECD spectrum. However, for chiral chromanone derivatives, the sign of the Cotton effects in the ECD spectrum can be correlated with the spatial arrangement of substituents, allowing for the assignment of absolute stereochemistry. nih.gov

Chromatographic Separation and Purification Techniques

Chromatography is the primary method for the isolation and purification of chromanones from natural extracts or synthetic reaction mixtures.

Column chromatography is a versatile and widely used technique for separating compounds based on their differential adsorption to a stationary phase.

Silica Gel Chromatography (Normal-Phase): This is the most common method for purifying moderately polar compounds like chromanones. nih.gov A slurry of silica gel (a polar stationary phase) is packed into a column, and the sample is loaded at the top. A nonpolar mobile phase (eluent), typically a mixture of solvents like hexane and ethyl acetate (B1210297), is then passed through the column. nih.gov Nonpolar compounds elute first, while more polar compounds, like the dihydroxychromanone, are retained longer on the silica gel.

Reversed-Phase Chromatography: In this technique, the stationary phase is nonpolar (e.g., silica gel chemically modified with C18 alkyl chains), and the mobile phase is polar (e.g., mixtures of water and methanol or acetonitrile). biosynth.com This method is particularly useful for purifying highly polar or water-soluble compounds. Polar compounds elute first, while nonpolar compounds are retained more strongly.

Table 4: Common Column Chromatography Systems for Chromanone Purification

Technique Stationary Phase Typical Mobile Phase Elution Order Principle
Normal-Phase Silica Gel Hexane/Ethyl Acetate Gradient Increasing polarity elutes more polar compounds.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful analytical techniques essential for the separation, identification, and quantification of this compound in complex mixtures, such as natural product extracts. These methods offer high resolution and sensitivity for analyzing chromanone derivatives.

The separation in HPLC and UHPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. For chromanones, which are moderately polar compounds, reversed-phase chromatography is the most common approach. In this mode, a nonpolar stationary phase (typically C18- or C8-bonded silica) is used with a polar mobile phase, usually a mixture of water (often with an acid modifier like formic or acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile.

UHPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity, making it particularly suitable for complex sample analysis and for detecting trace amounts of this compound.

In a typical analysis, a sample extract containing the chromanone is injected into the system. The components of the mixture are then separated based on their affinity for the stationary phase. Compounds with higher polarity will have less affinity for the nonpolar stationary phase and will elute earlier, while less polar compounds will be retained longer. The elution of this compound is monitored by a detector, most commonly a UV-Vis or a mass spectrometry (MS) detector, which provides quantitative and structural information.

Table 1: Representative HPLC Parameters for Analysis of Phenolic Compounds

Parameter Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid
Gradient 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the isolation, purification, and concentration of this compound from complex matrices prior to chromatographic analysis. researchgate.netmdpi.com This method is crucial for removing interfering substances from the sample, thereby improving the accuracy and sensitivity of subsequent analytical methods like HPLC or GC. researchgate.net

The principle of SPE involves the partitioning of solutes between a solid sorbent (stationary phase) and a liquid sample matrix (mobile phase). nih.gov The choice of sorbent is critical and depends on the polarity of the target analyte and the sample matrix. For a moderately polar compound like this compound, reversed-phase sorbents such as C18 or a polymer-based sorbent are commonly employed. researchgate.net

A typical SPE procedure for extracting this chromanone from a plant extract would involve the following steps:

Conditioning: The sorbent is first activated with an organic solvent like methanol, followed by equilibration with water or a buffer to prepare it for sample loading.

Sample Loading: The sample, dissolved in a suitable solvent, is passed through the SPE cartridge. The chromanone and other compounds with similar polarity will be retained on the sorbent.

Washing: The cartridge is then washed with a weak solvent to remove polar impurities and other interfering compounds that are not strongly retained.

Elution: Finally, the target analyte, this compound, is eluted from the sorbent using a stronger organic solvent, such as methanol or acetonitrile. This eluate is then collected for analysis.

The efficiency of the SPE process is often evaluated by calculating the recovery of the analyte. The following table illustrates a hypothetical SPE protocol for the purification of this compound.

Table 2: Example of a Solid-Phase Extraction Protocol for Chromanone Purification

Step Solvent Purpose
Sorbent C18 silica gel (500 mg) Retention of non-polar to moderately polar compounds
Conditioning 5 mL Methanol, followed by 5 mL Water To activate the stationary phase
Sample Loading 10 mL of aqueous plant extract Adsorption of the analyte onto the sorbent
Washing 5 mL of 5% Methanol in Water Removal of polar interferences
Elution 5 mL of 90% Methanol in Water Desorption and collection of the target chromanone

Thin-Layer Chromatography (TLC) and Preparative Thin-Layer Chromatography (PTLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis and preliminary separation of this compound. nih.gov It is often used to monitor the progress of chemical reactions or to quickly screen for the presence of the compound in extracts. researchgate.net

In TLC, a thin layer of adsorbent material, such as silica gel, is coated onto a solid support like a glass or aluminum plate, which serves as the stationary phase. A small spot of the sample is applied near the bottom of the plate, which is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). The mobile phase ascends the plate by capillary action, and the components of the sample are separated based on their differential affinity for the stationary and mobile phases. The separation is quantified by the retardation factor (Rf), which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.

Preparative Thin-Layer Chromatography (PTLC) operates on the same principles as analytical TLC but uses thicker plates to allow for the separation and purification of larger quantities of material (typically in the milligram range). sorbtech.comrochester.edu After development, the separated bands of the desired compound can be visualized (e.g., under UV light), scraped from the plate, and the compound extracted from the adsorbent with a suitable solvent. researchgate.netrochester.edu

For a moderately polar compound like this compound, a normal-phase TLC system with a silica gel plate and a mobile phase consisting of a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used.

Table 3: Typical TLC Systems for the Separation of Chromanones

Stationary Phase Mobile Phase (v/v) Visualization Expected Rf Range
Silica Gel 60 F254 Hexane:Ethyl Acetate (7:3) UV light (254 nm) 0.4 - 0.6
Silica Gel 60 F254 Dichloromethane:Methanol (95:5) UV light (254 nm) 0.5 - 0.7

Future Directions and Emerging Research Avenues for 7,8 Dihydroxy 2,2 Dimethylchroman 4 One

Development of Novel and Efficient Synthetic Routes

The advancement of research into 7,8-dihydroxy-2,2-dimethylchroman-4-one is contingent upon the availability of efficient and scalable synthetic methodologies. Current synthetic approaches often involve multi-step processes that can be inefficient. nih.govresearchgate.net Future research must focus on developing novel synthetic strategies that are not only high-yielding but also align with the principles of green chemistry.

Key areas for development include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields, as has been demonstrated for related chroman-4-one structures. researchgate.net

Catalytic and Metal-Free Reactions: Exploring novel catalysts and metal-free conditions can lead to more environmentally benign and cost-effective syntheses. researchgate.netmdpi.com Visible-light photoredox catalysis, for instance, offers a mild and efficient method for creating substituted chroman-4-ones. rsc.org

Protecting Group Strategies: A critical challenge in synthesizing polyhydroxylated molecules is the selective reaction at different sites. The synthesis of a related compound, 7,8-dihydroxy-5-hydroxymethyl-2-phenyl-chroman-4-one, highlights the utility of starting with protected precursors (like methoxy (B1213986) groups) followed by a final deprotection step to reveal the active dihydroxy moiety. researchgate.net This approach ensures regioselectivity and can improve yields.

Deepening Mechanistic Understanding of Biological Activities at a Molecular Level

To move beyond preliminary activity screening, it is crucial to understand precisely how this compound interacts with biological systems at the molecular level. Future research should employ a combination of computational and experimental techniques to elucidate these mechanisms.

Prospective research approaches include:

Molecular Docking and Dynamics: In silico molecular docking can predict the binding poses and affinities of the compound against various protein targets. researchgate.netjmbfs.org For example, studies on the related 7,8-dihydroxyflavone (B1666355) have used these methods to understand its interaction with the TrkB and VEGFR2 receptors. nih.gov Such studies can reveal key interactions, like hydrogen bonds formed by the 7,8-dihydroxy groups, that are critical for binding.

X-ray Crystallography: Obtaining crystal structures of the compound in complex with its biological targets provides definitive evidence of the binding mode and the specific amino acid residues involved.

Biochemical and Cellular Assays: These experiments are essential to validate the predictions from computational models and to quantify the compound's effect on enzyme kinetics, receptor signaling, and downstream cellular pathways. nih.gov

Advanced Structure-Activity Relationship Elucidation and Lead Optimization

Systematic exploration of the structure-activity relationship (SAR) is fundamental to transforming a promising hit compound into a potent and selective therapeutic lead. For the chroman-4-one scaffold, substitutions at various positions have been shown to significantly influence biological activity. nih.govdigitellinc.com

Future SAR studies for this compound should focus on:

Modification of the 2,2-dimethyl Group: The gem-dimethyl group at the C2 position is a key feature. Investigating how replacing these methyl groups with other alkyl or aryl substituents affects activity is a logical next step. Studies on other chroman-4-ones have shown that the size and nature of substituents at the C2 position are crucial for potency and selectivity against targets like SIRT2. nih.govacs.org

Substitution on the Aromatic Ring: While the 7,8-dihydroxy groups are likely essential for certain activities, exploring the impact of additional substituents at the C5 and C6 positions could lead to improved properties.

Modifications at the C3 Position: The C3 position is another key site for modification, with benzylidene substitutions on the chroman-4-one core showing potent antifungal, antioxidant, and anticancer activities. tandfonline.com

Modification Site Proposed Substituents Rationale/Potential Impact
C2 Position Cyclopropyl, Phenyl, EthylExplore the effect of steric bulk and electronic properties on target binding and selectivity. nih.govacs.org
C3 Position Benzylidene derivatives, Small alkyl chainsIntroduce new interaction points and modulate the compound's conformation. tandfonline.com
C5/C6 Positions Halogens (F, Cl), Methoxy, Small alkyl groupsFine-tune electronic properties, metabolic stability, and lipophilicity.

Identification and Validation of New Molecular Targets

The chroman-4-one scaffold is a versatile template that has been shown to interact with a wide range of biological targets, suggesting that this compound may have untapped therapeutic potential. nih.govnih.gov A key future direction is to screen this compound against diverse target classes to identify novel activities.

Potential new targets for investigation include:

Kinases: Many flavonoids are known to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. researchgate.net Targets like MEK2 are actively being explored for flavonoid-based inhibitors. nih.gov

Sirtuins: Substituted chroman-4-ones have been identified as potent and selective inhibitors of SIRT2, an enzyme implicated in neurodegenerative diseases. nih.govacs.orggu.se

Enzymes in Metabolic Diseases: The chromanone scaffold is present in compounds that inhibit enzymes like α-glucosidase, which is a target for anti-diabetic drugs. nih.gov

Targets in Neurodegenerative Disease: Chromone derivatives have shown potential against targets relevant to Alzheimer's disease, including acetylcholinesterase (AChE), monoamine oxidases (MAOs), and beta-secretase 1 (BACE1). nih.govnih.gov

Once a potential new target is identified, rigorous validation is essential. sygnaturediscovery.com This involves using a range of techniques to confirm that the compound's biological effect is a direct result of its interaction with the proposed target. youtube.comtechnologynetworks.com

Potential Target Class Specific Examples Therapeutic Area
Protein Kinases MEK, PI3K/Akt, CDKsCancer, Inflammation researchgate.net
Epigenetic Enzymes Sirtuins (e.g., SIRT2)Neurodegeneration, Aging nih.govacs.org
Metabolic Enzymes α-Glucosidase, MAO-BDiabetes, Parkinson's Disease nih.govnih.gov
Cholinesterases Acetylcholinesterase (AChE)Alzheimer's Disease nih.govucl.ac.uk

Application of Omics Technologies for Comprehensive Biological Profiling

To gain an unbiased and comprehensive understanding of the cellular effects of this compound, the application of "omics" technologies is a critical future step. These technologies can reveal global changes in genes, proteins, and metabolites following treatment with the compound. mdpi.com

Transcriptomics: RNA sequencing (RNA-seq) can identify all genes whose expression is either increased or decreased by the compound. This can help elucidate the pathways being modulated and provide clues about the mechanism of action and potential off-target effects. nih.govresearchgate.netfrontiersin.org

Proteomics: This approach analyzes changes in the levels of thousands of proteins within a cell, offering a direct look at the functional consequences of compound treatment.

Metabolomics: By profiling the levels of small-molecule metabolites, this technology can reveal how the compound alters cellular metabolism. mdpi.com

Integrating data from these different omics platforms can provide a holistic view of the compound's biological impact, potentially uncovering unexpected therapeutic applications or identifying biomarkers of its activity. nih.govnih.govoup.com

Omics Technology Primary Goal for this compound Potential Insights
Transcriptomics Identify differentially expressed genes upon treatment.Uncover modulated signaling pathways, identify primary response genes, predict mechanism of action. nih.gov
Proteomics Quantify global changes in protein expression and post-translational modifications.Validate gene expression changes, identify direct protein targets, understand functional cellular response.
Metabolomics Profile changes in endogenous small-molecule metabolites.Reveal impacts on cellular metabolism, identify affected metabolic pathways, discover biomarkers of efficacy. mdpi.com

Sustainable Production and Isolation Strategies for Academic Research

Ensuring a reliable and sustainable supply of this compound is essential for enabling extensive research. Future efforts should explore both natural and synthetic sources, with an emphasis on sustainability.

Natural Product Isolation: Many flavonoids and chroman-4-ones are found in plants. nih.gov Research should involve screening plant extracts for the presence of the target compound or its close derivatives. If a natural source is identified, methods for extraction and purification can be optimized.

Metabolic Engineering and Biosynthesis: A long-term goal for sustainable production is to engineer microorganisms like E. coli, yeast, or cyanobacteria to produce flavonoids. acs.orgfrontiersin.org This involves transferring the biosynthetic pathway from plants into a microbial host, which can then produce the compound from simple sugars or even CO2 in a controlled and scalable fermenter. researchgate.net This approach avoids the use of harsh chemical reagents and reliance on potentially slow-growing or rare plant sources. nih.gov

Green Chemistry in Synthesis: As mentioned in section 7.1, optimizing synthetic routes to minimize waste, reduce energy consumption, and use non-toxic reagents and solvents is a crucial aspect of sustainable production for research and potential future applications. bohrium.comnumberanalytics.com

Q & A

Basic: What synthetic methodologies are commonly used to prepare 7,8-Dihydroxy-2,2-dimethylchroman-4-one?

The synthesis typically involves alkaline hydrolysis followed by acidification. For example, a related chroman-4-one derivative was synthesized by stirring the precursor in methanol with 1.0 M NaOH for 10 hours, followed by dilution with HCl to precipitate the product. The organic layer is then extracted (e.g., with ethyl acetate) and purified via column chromatography . Another method involves cyclization reactions under controlled conditions, as seen in the synthesis of 7-hydroxy-2,2-dimethylchroman-4-one using multi-step protocols . Key steps include protecting/deprotecting hydroxyl groups and optimizing reaction temperatures to avoid side products.

Basic: How is structural characterization of this compound performed?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure. For instance, ¹H-NMR data for a related compound revealed distinct peaks for aromatic protons (δ 6.2–7.3 ppm) and methyl groups (δ 1.4–1.6 ppm) . X-ray crystallography can resolve stereochemistry, as demonstrated for 6-hydroxy-7,8-dimethylchroman-2-one, where bond angles and torsional parameters were determined using single-crystal diffraction (R factor = 0.065) . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups.

Basic: What are the solubility challenges, and how are they addressed in experimental settings?

The compound is practically insoluble in water (e.g., 0.027 g/L at 25°C for a derivative) . Researchers often use dimethyl sulfoxide (DMSO) as a solvent for in vitro assays due to its high polarity. For in vivo studies, formulations with biocompatible surfactants (e.g., Tween-80) or nanoencapsulation techniques improve bioavailability. Stability in aqueous buffers should be monitored via HPLC to detect degradation .

Advanced: How can researchers optimize yield in large-scale synthesis?

Yield optimization requires addressing steric hindrance from the 2,2-dimethyl group and managing oxidation of the dihydroxy substituents. Strategies include:

  • Catalytic methods : Using Lewis acids (e.g., BF₃·Et₂O) to accelerate cyclization.
  • Protecting groups : Temporarily masking hydroxyls with acetyl or benzyl groups to prevent undesired side reactions .
  • Reaction monitoring : Real-time HPLC or TLC to terminate reactions at peak product concentration.
    Reported yields for similar compounds range from 40–65%, depending on purification efficiency .

Advanced: What experimental models are suitable for studying its anti-inflammatory activity?

The DSS-induced murine colitis model is widely used. Mice are pretreated with the compound (e.g., 50 mg/kg, oral) before DSS administration. Parameters include colon length, histopathology (e.g., epithelial damage scoring), and biomarkers like COX-2 expression via RT-PCR . For mechanistic studies, RAW264.7 macrophages stimulated with LPS can assess NF-κB inhibition via Western blot or cytokine ELISA. Dose-response curves and time-course experiments are critical to distinguish direct anti-inflammatory effects from cytotoxicity.

Advanced: How should contradictory data in biological activity studies be analyzed?

Contradictions often arise from:

  • Model variability : Differences in animal strains (e.g., C57BL/6 vs. BALB/c) or cell lines.
  • Dosage regimes : Suboptimal concentrations or inconsistent administration routes.
  • Redox interactions : Pro-oxidant effects at high doses vs. antioxidant activity at low doses.
    Statistical reconciliation involves meta-analysis of multiple studies, emphasizing effect sizes and confidence intervals. For example, conflicting results in ROS scavenging assays may require orthogonal methods like electron paramagnetic resonance (EPR) to validate free radical quenching .

Advanced: What advanced analytical techniques resolve structural ambiguities in derivatives?

  • 2D-NMR : HSQC and HMBC correlations map proton-carbon connectivity, clarifying substituent positions.
  • X-ray Photoelectron Spectroscopy (XPS) : Identifies oxidation states of heteroatoms in complex derivatives.
  • Computational modeling : Density Functional Theory (DFT) predicts stability of tautomeric forms or regioselectivity in reactions. For example, DFT calculations on chroman-4-one derivatives have explained preferential hydroxylation at C-7 over C-8 .

Advanced: How can researchers investigate its interactions with molecular targets (e.g., HSP90 or NF-κB)?

  • Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) to purified proteins like HSP90.
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses using crystal structures (e.g., PDB: 1UYR for HSP90).
  • Gene knockout models : CRISPR-Cas9-edited cell lines (e.g., RelA⁻/⁻) confirm NF-κB pathway dependency. Co-immunoprecipitation (Co-IP) further validates protein-protein interaction disruption .

Advanced: What strategies mitigate instability during long-term storage?

  • Lyophilization : Freeze-drying under inert gas (N₂) preserves phenolic hydroxyl groups from oxidation.
  • Additives : Antioxidants (e.g., ascorbic acid) or chelators (EDTA) in stock solutions.
  • Storage conditions : –80°C in amber vials to prevent photodegradation. Stability is verified via periodic LC-MS analysis .

Advanced: How are structure-activity relationships (SAR) explored for novel derivatives?

Systematic SAR studies involve:

  • Functional group modulation : Introducing methoxy, nitro, or trifluoromethyl groups at C-7/C-8 to assess polarity effects .
  • Isosteric replacements : Replacing the chroman-4-one core with flavone or coumarin scaffolds.
  • Pharmacophore mapping : 3D-QSAR models (e.g., CoMFA) correlate substituent spatial arrangements with bioactivity. For example, bulkier C-2 substituents in chroman-4-one derivatives enhance HSP90 inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.